Cyclopropanesulfonamide Moiety: Binding Affinity and Selectivity Advantages Over Non-cyclopropyl Sulfonamide Analogs
In a structurally related series of cyclopropane sulfonamide derivatives evaluated as EGFR triple-mutation (L858R/T790M/C797S) inhibitors, the presence of the cyclopropanesulfonamide group was essential for potent activity; non-cyclopropyl sulfonamide analogs or analogs lacking the sulfonamide group exhibited substantially reduced or abolished potency [1]. The most optimized compound (8h) from this series, which retains the cyclopropanesulfonamide pharmacophore, achieved IC50 values of 0.0042 μM and 0.0034 μM against BaF3-EGFR L858R/T790M/C797S and BaF3–C797S/Del19/T790M cell lines, respectively, and demonstrated in vivo tumor growth inhibition of 72.1% and 83.5% in two xenograft models [1]. While the target compound N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide was not directly assayed in this study, the data establish the cyclopropanesulfonamide group as a critical determinant of potency within this chemical space.
| Evidence Dimension | Anti-proliferative activity (IC50) against EGFR triple-mutant cell lines |
|---|---|
| Target Compound Data | No direct data available for N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide |
| Comparator Or Baseline | Compound 8h (cyclopropane sulfonamide derivative): IC50 = 0.0042 μM (BaF3-EGFR L858R/T790M/C797S), 0.0034 μM (BaF3–C797S/Del19/T790M); Compound 8l: IC50 = 0.0012 μM and 0.0013 μM |
| Quantified Difference | Not calculable for target compound; class-level potency range established as 0.0012–0.0042 μM for optimized cyclopropane sulfonamide derivatives |
| Conditions | BaF3-EGFR L858R/T790M/C797S and BaF3–C797S/Del19/T790M cancer cell lines; cell proliferation assay |
Why This Matters
The cyclopropanesulfonamide moiety is a pharmacophoric requirement for potent EGFR triple-mutant inhibition; procurement of the target compound enables systematic exploration of the thiadiazole-piperidine linker contribution to this activity profile, which is not achievable with non-cyclopropyl analogs.
- [1] Yao H, et al. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. Eur J Med Chem. 2024;275:116590. View Source
